1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
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Overview
Description
1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various functional groups attached, such as benzyl, methyl, dioxo, and sulfonyl chloride groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride typically involves multi-step organic reactions One common synthetic route starts with the condensation of appropriate starting materials to form the pyrido[2,3-d]pyrimidine coreThe dioxo groups are introduced via oxidation reactions, and the final step involves the sulfonylation of the compound using sulfonyl chloride reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The dioxo groups can participate in redox reactions, where they can be reduced to hydroxyl groups or further oxidized to form other functional groups.
Condensation Reactions: The compound can undergo condensation reactions with amines or alcohols to form imines or esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, hydroxylated compounds, and various imine and ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
- 6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione
- Various pyridopyrimidine derivatives
Uniqueness
1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents .
Properties
Molecular Formula |
C15H12ClN3O4S |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-benzyl-3-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C15H12ClN3O4S/c1-18-14(20)12-7-11(24(16,22)23)8-17-13(12)19(15(18)21)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
CXJKKYPYJBYEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=CC(=C2)S(=O)(=O)Cl)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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